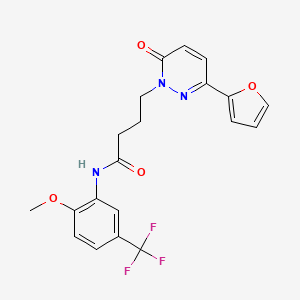
1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione is a chemical compound with the CAS Number: 1199478-54-0 . It has a molecular weight of 206.22 . The compound is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-3-(4-fluorophenyl)-1,3-propanedione . The InChI code for this compound is 1S/C12H11FO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2 .Physical And Chemical Properties Analysis
The predicted boiling point of 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione is 323.2±17.0 °C . The predicted density of the compound is 1.252±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa of the compound is 9.06±0.20 .Aplicaciones Científicas De Investigación
Photocyclization and Chemical Synthesis
Research on derivatives similar to 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione has shown significant applications in photocyclization processes, leading to the synthesis of complex organic compounds. For example, the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones has been studied, revealing the impact of halogen atoms and electron-donor groups on the phenyl ring in cyclization reactions to form flavones, a class of organic compounds with various applications (Košmrlj & Šket, 2007).
Structural and Crystallographic Studies
Compounds structurally related to 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione have been synthesized and analyzed for their structural properties through single-crystal X-ray diffraction. These studies offer insights into the molecular geometry and electronic structure, contributing to the development of new materials and compounds with tailored properties (Feng et al., 2005).
Antimicrobial Applications
Research has explored the antimicrobial properties of compounds synthesized from cyclohexane-1,3-dione, highlighting potential applications in developing new antibacterial and antifungal agents. The synthesis and evaluation of such compounds reveal promising activities against various pathogens, indicating the role of cyclohexane-1,3-dione derivatives in medicinal chemistry and drug development (Chate et al., 2013).
Fluorescence and Material Science
The synthesis of europium(III) complexes with ligands derived from cyclohexane-1,3-dione derivatives demonstrates applications in material science, particularly in the development of fluorescent materials. These complexes exhibit characteristic emissions, suggesting their use in optoelectronic devices and sensors (Ma Kunpen, 2015).
Catalysis and Organic Transformations
Cyclopentane-1,3-dione has been identified as a novel isostere for the carboxylic acid functional group, leading to the development of potent thromboxane A2 receptor antagonists. This research underscores the utility of cyclohexane-1,3-dione derivatives in drug design and catalytic transformations, offering new pathways for synthesizing biologically active molecules (Ballatore et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILFAEKYMMTSDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199478-54-0 |
Source


|
| Record name | 1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)
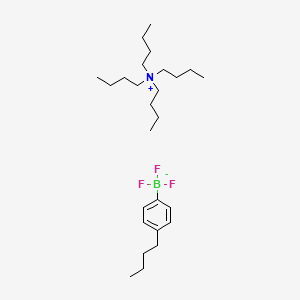

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408122.png)
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

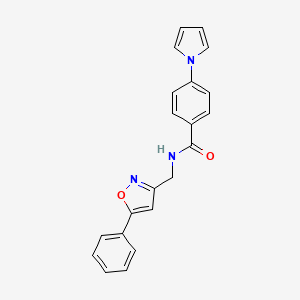
![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)
![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)
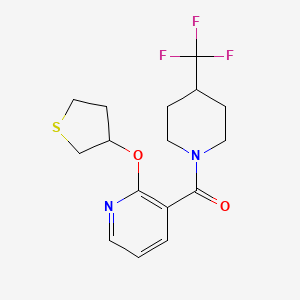
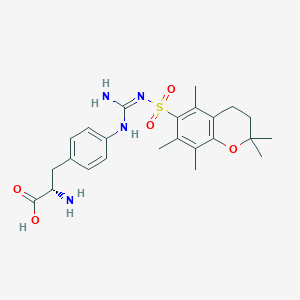
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)
